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Titanium(IV) iodide

CVD ALD Precursor Delivery

Choose Titanium(IV) iodide (TiI₄, 99.99% metals basis) when halide specificity dictates process success. With the highest surface exothermicity among TiX₄ series (TiI₄ > TiBr₄ > TiCl₄), it enables ALD nucleation at <200°C where TiCl₄ fails. Uniquely drives dl‑selective pinacol couplings and is irreplaceable in the Van Arkel–de Boer process for ultra‑high‑purity titanium. As a multifunctional Lewis acid with integrated reducing capability, it streamlines multi‑step syntheses. Avoid generic substitution; secure the halide that delivers precision performance.

Molecular Formula I4Ti
Molecular Weight 555.485 g/mol
CAS No. 7720-83-4
Cat. No. B1583315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(IV) iodide
CAS7720-83-4
Molecular FormulaI4Ti
Molecular Weight555.485 g/mol
Structural Identifiers
SMILES[Ti+4].[I-].[I-].[I-].[I-]
InChIInChI=1S/4HI.Ti/h4*1H;/q;;;;+4/p-4
InChIKeyNLLZTRMHNHVXJJ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium(IV) Iodide (TiI₄, CAS 7720-83-4): Procurement and Technical Baseline for Advanced Material Synthesis


Titanium(IV) iodide (TiI₄) is a molecular titanium tetrahalide (TiX₄ series) characterized by a tetrahedral molecular geometry and a distinctive dark red-brown crystalline appearance [1]. It is classified as a highly volatile solid with a melting point of 150 °C and a boiling point of approximately 377 °C [2]. As a member of the titanium tetrahalide family, TiI₄ shares a common molecular architecture with TiCl₄ and TiBr₄ but exhibits pronounced differentiation in physical state, thermal behavior, and surface reactivity that directly impacts procurement decisions for CVD/ALD, high-purity titanium refining, and selective organic synthesis [3].

Why TiI₄ Cannot Be Simply Substituted with TiCl₄ or TiBr₄ in Critical Applications


Despite sharing the TiX₄ molecular framework, generic substitution among titanium tetrahalides (TiCl₄, TiBr₄, and TiI₄) fails in high-precision applications due to substantial differences in physical state under standard conditions, surface adsorption energetics, thermal decomposition thresholds, and chemoselectivity in organic transformations. TiCl₄ is a volatile, fuming liquid at room temperature, whereas TiI₄ is a solid with fundamentally different handling, storage, and vapor delivery requirements [1]. In ALD/CVD processes, the order of exothermicity for dissociative adsorption is TiI₄ > TiBr₄ > TiCl₄, directly affecting nucleation density and film uniformity [2]. Furthermore, the thermal stability and reactivity of these precursors follow opposing trends—TiI₄ demonstrates the highest surface reactivity but the lowest thermal stability among the three [3]. Consequently, substituting TiCl₄ with TiI₄ in a deposition process without parameter re-optimization leads to non-uniform film growth or premature precursor decomposition. The evidence below quantifies these critical differentiators.

TiI₄ Quantified Differentiation Evidence: Head-to-Head Comparisons with TiCl₄ and TiBr₄


Physical State and Melting Point: Solid vs. Liquid Precursor Differentiation for CVD/ALD Delivery Systems

TiI₄ exists as a crystalline solid at standard ambient temperature (melting point: 150 °C), whereas TiCl₄ is a volatile liquid with a melting point of −24 °C. This 174 °C difference in melting point translates to fundamentally different precursor delivery requirements [1]. The solid state of TiI₄ necessitates a heated source delivery system (typically >75 °C evaporation temperature), whereas TiCl₄ can be delivered via room-temperature vapor draw or bubbler configurations [2]. For ALD of TiO₂ films, measurable film growth rate using TiI₄ is achieved only when the evaporation temperature exceeds 75 °C [2].

CVD ALD Precursor Delivery Thin Film

Exothermicity of Dissociative Adsorption in ALD: TiI₄ Demonstrates Highest Nucleation Driving Force

In a DFT study comparing TiCl₄, TiBr₄, and TiI₄ adsorption on –OH and –NH₂ terminated Si surfaces, the exothermicity of dissociative adsorption followed the order TiI₄ > TiBr₄ > TiCl₄ [1]. This trend directly correlates with the driving force for initial nucleation during the ALD half-cycle. Furthermore, the reaction rate constant for adsorption was higher on –OH-terminated surfaces than on –NH₂-terminated surfaces for all three precursors, but the absolute magnitude of exothermicity was consistently highest for TiI₄ [1].

ALD DFT Nucleation Surface Chemistry

Chemoselectivity in Pinacol Coupling: High dl-Selectivity Achieved with TiI₄ Promotion

TiI₄ promotes the pinacol coupling reaction of β-halo-α,β-unsaturated aldehydes to yield coupling products with high dl-selectivity, whereas analogous reactions using TiCl₄ or TiBr₄ under comparable conditions typically yield product mixtures with lower stereoselectivity or require additional chiral auxiliaries [1]. The reaction proceeded in good yields, and subsequent Heck coupling enabled halogen displacement with vinyl groups without loss of stereochemical integrity [1].

Organic Synthesis Pinacol Coupling Chemoselectivity dl-Selectivity

Thermal Stability vs. Reactivity Trade-off: TiI₄ Occupies the High-Reactivity, Lower-Stability Extreme

DFT analysis of homoleptic titanium halides (TiF₄, TiCl₄, TiI₄) reveals an inverse relationship between thermal stability and surface reactivity. The thermal stability order is TiF₄ > TiCl₄ > TiI₄, whereas surface reactivity follows the opposite trend: TiF₄ < TiCl₄ < TiI₄ [1]. TiI₄ exhibits the highest surface reactivity but the lowest thermal stability among the three, making it suitable for lower-temperature ALD processes where precursor decomposition must be carefully managed [1]. TiCl₄ provides a better balance between the two extremes [1].

ALD DFT Thermal Stability Precursor Design

Moderate Lewis Acidity and Reductive Iodination: A Unique Multifunctional Reagent Profile

Unlike TiCl₄, which acts primarily as a strong Lewis acid, TiI₄ exhibits a multifunctional reactivity profile combining moderate Lewis acidity with reducing ability and iodination capability [1]. This profile enables chemoselective reductions and iodinations that are not accessible using TiCl₄ or TiBr₄ alone. Since 2000, numerous synthetic reactions have been developed that exploit this unique combination of properties, including reductive aldol reactions, Mannich-type reactions, and pinacol couplings [1].

Lewis Acid Catalysis Reduction Iodination Chemoselectivity

High-Purity Specification for Semiconductor and Refining Applications: 99.99% TiI₄

Commercially available TiI₄ is offered at 99.99% purity (-50 mesh powder) for semiconductor and high-purity titanium refining applications . This purity grade is essential for the Van Arkel–de Boer process, wherein TiI₄ is thermally decomposed on a hot filament to deposit ultra-high purity titanium metal [1]. Impurity levels in TiI₄ directly translate to contamination in the final deposited titanium, making the 99.99% specification a critical procurement criterion . Patents describe methods for generating gaseous TiI₄ in situ from titanium metal and iodine under vacuum to achieve ultra-high purity levels exceeding typical commercial grades [2].

Ultra-High Purity Semiconductor Grade Van Arkel Process Specification

High-Value Application Scenarios Where TiI₄ (CAS 7720-83-4) Provides Demonstrated Advantage


Low-Thermal-Budget Atomic Layer Deposition (ALD) of TiO₂ and TiN Films

For ALD processes requiring deposition temperatures below 200 °C, TiI₄ offers the highest surface reactivity among titanium tetrahalides, as demonstrated by DFT studies showing exothermicity order TiI₄ > TiBr₄ > TiCl₄ and reactivity order TiI₄ > TiCl₄ > TiF₄ [1]. This high reactivity enables effective nucleation and film growth at lower substrate temperatures where TiCl₄ would exhibit insufficient chemisorption. However, the lower thermal stability of TiI₄ relative to TiCl₄ [2] requires careful temperature control to avoid precursor decomposition. TiI₄ is therefore optimally deployed in low-thermal-budget ALD processes for temperature-sensitive substrates (e.g., flexible electronics, polymer-based devices) where high reactivity at reduced temperature is the overriding selection criterion.

Stereoselective Pinacol Coupling in Complex Molecule Synthesis

In synthetic routes requiring stereoselective pinacol coupling of β-halo-α,β-unsaturated aldehydes, TiI₄ uniquely promotes coupling products with high dl-selectivity [1]. This stereoselective outcome is not readily achieved with TiCl₄ or TiBr₄ under comparable conditions. The subsequent retention of stereochemical integrity during Heck coupling displacement of halogens with vinyl groups [1] further distinguishes TiI₄ in multi-step sequences. This scenario is particularly relevant for medicinal chemistry and natural product synthesis where stereochemical control is paramount and where the multifunctional reactivity profile of TiI₄—combining Lewis acidity with reductive coupling capability—enables streamlined synthetic routes [2].

Ultra-High Purity Titanium Production via the Van Arkel–de Boer Process

The Van Arkel–de Boer process relies on the thermal decomposition of TiI₄ on a heated filament (typically >1100 °C) to deposit ultra-high purity titanium metal [1]. TiI₄ is uniquely suited for this application because it can be distilled at one atmosphere without decomposition [2], enabling purification via vapor transport before final thermal cracking. Commercial high-purity TiI₄ (99.99%) serves as the critical intermediate for producing electronic-grade titanium used in semiconductor interconnects and corrosion-resistant components. Patents describe in situ generation of gaseous TiI₄ from titanium metal and iodine under vacuum to achieve purity levels exceeding typical commercial grades [3], underscoring the irreplaceable role of TiI₄ in this application relative to TiCl₄ or TiBr₄, which lack the appropriate volatility-decomposition temperature window.

Chemoselective Reduction and Iodination in One-Pot Synthetic Protocols

For synthetic transformations requiring concurrent Lewis acid activation, reduction, and iodination, TiI₄ provides a multifunctional reagent platform that reduces the number of discrete steps and reagents relative to sequential protocols using TiCl₄ plus separate reducing agents [1]. Documented applications include reductive aldol reactions, Mannich-type reactions, and chemoselective iodinations that exploit the moderate Lewis acidity, reducing ability, and iodination capability of TiI₄ [1]. This scenario is particularly valuable in process chemistry and scale-up where minimizing unit operations and reagent inventory directly impacts cost and throughput. The multifunctional nature of TiI₄ is not replicated by TiCl₄ or TiBr₄ [1], establishing it as the reagent of choice for integrated reduction-iodination sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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